molecular formula C18H18ClN5O2 B1470172 ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306753-57-0

ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1470172
CAS No.: 1306753-57-0
M. Wt: 371.8 g/mol
InChI Key: YFWDFWUIUPMBAG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

This compound is involved in the study of regioselective and regiospecific reactions, demonstrating the selectivity of reactions in various solvents, which is crucial for synthesizing targeted heterocyclic compounds. For example, the formation of a pyridone cycle and regioselective cyclization resulting in fused 1,2-diazepines in specific solvents highlight its utility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and material science (Didenko et al., 2010).

Antimicrobial Activities

The compound has been used as a precursor for synthesizing new chemicals with evaluated antimicrobial activities, showing its potential in developing new therapeutic agents. For instance, the preparation of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related compounds demonstrates their structural establishment and antimicrobial activity evaluation, indicating its role in the discovery of new antimicrobials (El-Agrody et al., 2011).

Synthesis of Heterocyclic Compounds

The compound is also a key intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical research for their potential biological activities. The synthesis of new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones by condensation with primary amines showcases its versatility in creating diverse heterocyclic frameworks with possible application in drug development (Mawlood et al., 2020).

Ring-Chain Isomerism

Investigations into the ring-chain isomerism of related compounds, such as ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, shed light on the dynamic behavior of these molecules in solution. This research contributes to the understanding of molecular dynamics and can influence the design of molecular switches or sensors (Pryadeina et al., 2008).

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-4-26-17(25)14-11-20-18-21-16(12-5-7-13(19)8-6-12)22-24(18)15(14)9-10-23(2)3/h5-11H,4H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWDFWUIUPMBAG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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